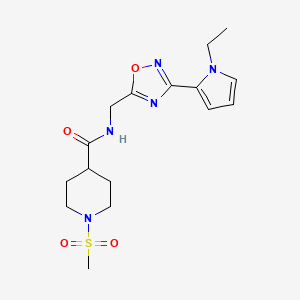

![molecular formula C15H16N4O5S B2504716 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034356-42-6](/img/structure/B2504716.png)

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

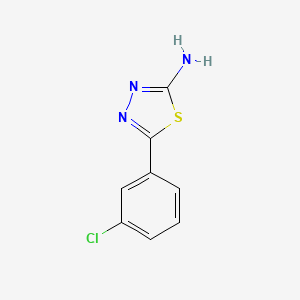

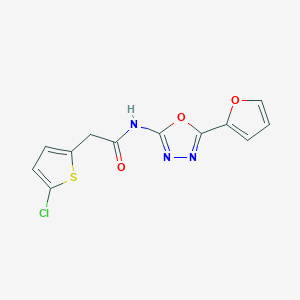

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 4-methyl-4H-1,2,4-triazol-3-yl group, a sulfonyl group, and an azetidin-1-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring is a heterocyclic compound that contains two oxygen atoms . The 4-methyl-4H-1,2,4-triazol-3-yl group contains a triazole ring, which is a type of heterocycle containing two nitrogen atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution . The azetidin-1-yl group, a type of beta-lactam, could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfonyl group could influence the compound’s solubility in various solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The study by Li Yuan-xiang focuses on the synthesis of methyl 2,6-bis(4,6-dimethoxy-pyrimidin-2-yloxy)benzoate, which involves reactions starting from methyl 2,6-dihydroxy-benzoate. This process might share similarities with the synthesis routes or intermediate steps relevant to the compound , given the involvement of benzoate derivatives and methylation reactions (Li Yuan-xiang, 2008).

Yang Jiang and Trond Vidar Hansen's research on isatin 1,2,3-triazoles as potent inhibitors against caspase-3 includes the synthesis of compounds with triazole rings, which are part of the chemical structure of interest. The study provides insights into the potential bioactive applications of such compounds (Yang Jiang, Trond Vidar Hansen, 2011).

The work by R. Moreno-Fuquen et al. on the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement highlights a novel synthetic approach that could be relevant for efficiently synthesizing complex molecules, including those with triazole components (R. Moreno-Fuquen, Kevin Arango-Daraviña, Diana Becerra, Juan C Castillo, A. Kennedy, M. Macías, 2019).

Potential Applications and Biological Activity

Yasin Çetinkaya et al. discuss the synthesis and antioxidant properties of compounds with dihydroxyphenyl configurations, which might provide insights into the antioxidant potential of structurally complex compounds, possibly including those with dihydrobenzo[b][1,4]dioxin rings (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

The research by Thomas H. W. Poon et al. on the stereochemical outcomes in reactions of oxazolidinone-functionalized enecarbamates with singlet oxygen, resulting in methyldesoxybenzoin (MDB), explores the complex interplay of stereochemistry in synthetic processes. This could be relevant for understanding how stereochemistry affects the synthesis and properties of the compound (Thomas H. W. Poon, J. Sivaguru, Roberto Franz, S. Jockusch, C. Martínez, I. Washington, W. Adam, Y. Inoue, N. Turro, 2004).

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-18-9-16-17-15(18)25(21,22)10-6-19(7-10)14(20)13-8-23-11-4-2-3-5-12(11)24-13/h2-5,9-10,13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXJKPOXZDJSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

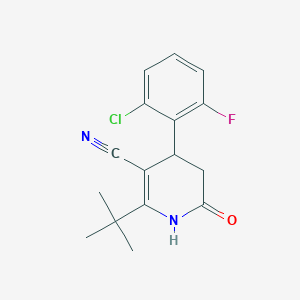

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)

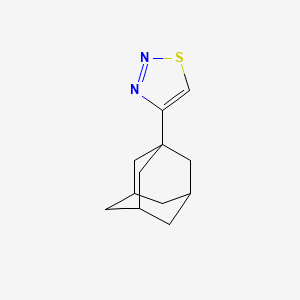

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

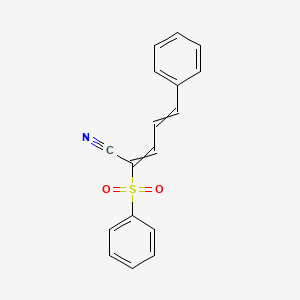

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)